2-{8-Azabicyclo[3.2.1]octan-3-yl}ethan-1-ol hydrochloride
Description
2-{8-Azabicyclo[3.2.1]octan-3-yl}ethan-1-ol hydrochloride is a tropane alkaloid derivative characterized by an 8-azabicyclo[3.2.1]octane (tropane) core substituted with a 2-hydroxyethyl group at the 3-position, forming a hydrochloride salt.
Properties
IUPAC Name |
2-(8-azabicyclo[3.2.1]octan-3-yl)ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c11-4-3-7-5-8-1-2-9(6-7)10-8;/h7-11H,1-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBFWFWRIVKYSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)CCO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{8-Azabicyclo[3.2.1]octan-3-yl}ethan-1-ol hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity. The reaction conditions would be carefully controlled to ensure the desired stereochemistry and to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-{8-Azabicyclo[3.2.1]octan-3-yl}ethan-1-ol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a ketone or aldehyde.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine or alcohol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the alcohol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
2-{8-Azabicyclo[3.2.1]octan-3-yl}ethan-1-ol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the study of stereochemistry and reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 2-{8-Azabicyclo[3.2.1]octan-3-yl}ethan-1-ol hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and similarities with related compounds:
*Estimated based on structural similarity.
Pharmacological and Physicochemical Properties
Hydrophilicity vs. Lipophilicity :
- The target compound’s hydroxyethyl group increases hydrophilicity compared to N-methylated () or benzilate ester derivatives (), which are more lipophilic. This affects blood-brain barrier penetration and metabolic stability .
- Ecgonine hydrochloride’s carboxylic acid group () further enhances polarity, reducing CNS activity compared to the target compound.
Reactivity :
Safety and Handling :
- Most hydrochloride salts of tropane derivatives require precautions against inhalation and skin contact (e.g., ). Decomposition under heat may release toxic fumes (e.g., HCl gas) .
Biological Activity
2-{8-Azabicyclo[3.2.1]octan-3-yl}ethan-1-ol hydrochloride is a compound that has garnered interest in pharmacological research due to its unique bicyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various neurotransmitter systems, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C9H17ClN2O
- Molecular Weight : 192.69 g/mol
- CAS Number : 2089257-41-8
Neurotransmitter Interactions
Research indicates that compounds related to the azabicyclo[3.2.1]octane structure can interact with various neurotransmitter transporters, particularly those for dopamine (DAT), serotonin (SERT), and norepinephrine (NET).
- Dopamine Transporter (DAT) :
- Serotonin Transporter (SERT) :
- Norepinephrine Transporter (NET) :
Study on Structure-Activity Relationship (SAR)
A comprehensive study investigated the SAR of 8-substituted azabicyclo derivatives, revealing that modifications to the bicyclic structure significantly affect transporter binding affinities and selectivities. For example:
- The introduction of specific substituents at the 8-position enhanced DAT selectivity while maintaining moderate SERT affinity .
Pharmacological Applications
The biological activity of this compound suggests potential applications in:
- Neuropharmacology : As a candidate for treating neurodegenerative diseases due to its interaction with dopamine pathways.
- Psychiatric Disorders : Its selectivity profile indicates possible use as an antidepressant or anxiolytic agent.
Summary of Findings
| Property/Activity | Description |
|---|---|
| Dopamine Affinity | Strong binding (K(i) ~ 4.0 nM) |
| Serotonin Selectivity | High selectivity over DAT (SERT/DAT ~ 1060) |
| Norepinephrine Affinity | Moderate affinity, varying by derivative |
| Potential Uses | Treatment for ADHD, depression, anxiety disorders |
Q & A
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield Range | Key Challenges |
|---|---|---|---|
| Cyclization | H₂SO₄, reflux | 50–70% | Byproduct formation due to ring strain |
| Functionalization | Pd(PPh₃)₄, aryl halides | 60–85% | Catalyst sensitivity to oxygen |
| Salt Formation | HCl/EtOH, 0–5°C | 80–95% | Hygroscopicity of product |
Which analytical techniques are most reliable for characterizing this compound’s structural integrity and purity?
- 1H/13C NMR : Confirms bicyclic scaffold integrity and substituent regiochemistry. For example, the 3-yl ethanol group shows distinct proton signals at δ 3.6–4.2 ppm (hydroxyl) and δ 1.8–2.5 ppm (bridgehead protons) .
- HPLC : Quantifies purity (>98% achievable via reverse-phase C18 columns, using acetonitrile/water with 0.1% TFA) .
- LC-MS : Validates molecular weight (e.g., [M+H]⁺ at m/z 216.1 for the free base) and detects impurities like unreacted intermediates .
What are the recommended storage conditions to ensure compound stability?
Store as a hydrochloride salt at –20°C in airtight, desiccated containers to prevent hydrolysis or oxidation. Lyophilized forms retain stability for >3 years, while solutions in DMSO or ethanol should be aliquoted and stored at –80°C to avoid freeze-thaw degradation .
Advanced Research Questions
How can structure-activity relationship (SAR) studies be designed to optimize receptor selectivity?
- Targeted Modifications : Introduce substituents at the 3-yl ethanol position to modulate steric and electronic effects. For instance, aryl groups enhance sigma-2 receptor affinity (Ki < 50 nM), while alkyl chains improve hydrophobicity for CNS penetration .
- Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis to isolate enantiomers. The endo configuration often shows higher receptor binding selectivity (e.g., 10-fold for σ2 vs. σ1 receptors) .
- In Silico Docking : Pair molecular dynamics simulations with experimental binding assays (e.g., radioligand displacement) to predict and validate interactions with targets like dopamine transporters .
How should contradictory data in receptor binding assays be resolved?
Contradictions often arise from assay conditions (e.g., buffer pH, membrane preparation methods). For example:
- Case Study : Conflicting σ2 receptor binding data (Ki = 20 nM vs. 150 nM) were traced to differences in radioligand purity ([³H]DTG vs. [³H]RHM-1). Standardizing ligand batches and using homologous competition assays resolved discrepancies .
- Mitigation : Include positive controls (e.g., haloperidol for σ receptors) and validate results across multiple orthogonal assays (SPR, fluorescence polarization) .
What strategies improve synthetic yield while minimizing byproducts in large-scale preparations?
- Flow Chemistry : Continuous processing reduces intermediate degradation. For example, a packed-bed reactor with immobilized Pd catalysts achieved 90% yield in cross-coupling steps, versus 70% in batch mode .
- Byproduct Analysis : LC-MS monitoring identifies side products (e.g., N-oxide formation during oxidation steps). Adding radical scavengers (TEMPO) or optimizing reaction pH suppresses these .
- Crystallization Engineering : Use anti-solvent precipitation (e.g., adding MTBE to ethanol) to enhance hydrochloride salt purity (>99.5%) .
How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- ADMET Prediction : Tools like SwissADME predict logP (optimal range: 1–3 for blood-brain barrier penetration) and metabolic hotspots (e.g., CYP3A4-mediated oxidation of the bicyclic ring) .
- Quantum Mechanics : DFT calculations identify electrophilic centers prone to hydrolysis, informing protective group strategies (e.g., tert-butyl carbamates for amine stability) .
What are the challenges in achieving enantiomeric purity, and how can they be addressed?
- Chiral Resolution : Use preparative chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol mobile phases. For example, baseline separation (Rs > 2.0) of enantiomers was achieved for a related 8-azabicyclo derivative .
- Asymmetric Synthesis : Employ Evans oxazolidinones or Jacobsen catalysts to induce >90% enantiomeric excess in key cyclization steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
